molecular formula C9H6ClN3O2 B1453692 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 90839-69-3

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1453692
CAS No.: 90839-69-3
M. Wt: 223.61 g/mol
InChI Key: ZJDFNMOCDXLNIY-UHFFFAOYSA-N
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Description

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its versatility and significant role in the discovery of new therapeutic agents . This compound, 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, integrates this valuable heterocycle with a carboxylic acid functional group, making it a highly versatile building block for pharmaceutical research and development. The structure is designed to participate in diverse non-covalent interactions, such as hydrogen bonding and van der Waals forces, with various biological targets like enzymes and receptors . The carboxylic acid group is a particularly attractive functionality, widespread in biomolecules, and allows this derivative to act as a ligand for synthesizing metal complexes, such as with lanthanide ions, which can enhance biological activities like antioxidant and anticancer potential . Researchers value 1,2,3-triazole-4-carboxylic acids for their favorable physicochemical properties; they are considered amide bioisosteres with high metabolic stability and resistance to enzymatic degradation, which can lead to improved pharmacokinetic profiles in drug candidates . Furthermore, the weak acidity profile of this specific carboxylic acid class minimizes potential risks of drug-induced toxicity, such as idiosyncratic liver injury, making it a safer scaffold for further preclinical development . In investigative oncology, closely related triazole-carboxylic acid derivatives have demonstrated promising mechanisms of action, including interaction with active sites of metalloproteinase receptors like MMP-2 on cancer cells, as revealed through molecular docking studies . The structural features of this compound, including the aryl and heterocyclic components, confer adequate liposolubility to facilitate cell membrane permeation, a critical factor for intracellular drug efficacy . This product is intended for research applications in drug discovery, including as a key intermediate in organic synthesis, a ligand in coordination chemistry, and a pharmacophore for designing novel anticancer, antibacterial, and antioxidant agents .

Properties

IUPAC Name

2-(3-chlorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDFNMOCDXLNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210206
Record name 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90839-69-3
Record name 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90839-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the 1,2,3-triazole ring via cyclization reactions between azide and alkyne precursors. The key step is a [3+2] cycloaddition, often catalyzed by copper(I) species, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is regioselective, favoring the formation of 1,4-disubstituted 1,2,3-triazoles.

Specific Synthetic Route for this compound

A representative preparation involves the following steps:

  • Starting Materials: 3-chlorobenzyl azide and propiolic acid or its derivatives (e.g., methyl propiolate).
  • Cyclization Reaction: The azide and alkyne are reacted in the presence of a copper catalyst (e.g., CuSO4/sodium ascorbate system) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (typically 50–80 °C).
  • Formation of the Triazole Ring: The CuAAC reaction yields the 1,4-disubstituted 1,2,3-triazole intermediate.
  • Hydrolysis (if ester derivatives are used): If methyl propiolate is used, the resulting methyl ester of the triazole carboxylic acid is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

This method is efficient, regioselective, and adaptable for scale-up in industrial settings.

Alternative Preparation via Oxidation of 2-phenylglycosotriazoles

Another approach involves the oxidation of 2-phenylglycosotriazoles to obtain triazole carboxaldehydes, which can be further converted to carboxylic acids. According to a patented method (US4017509A), oxidation is performed using manganese dioxide or manganese oxide in dilute sulfuric acid, followed by extraction and purification steps. This method, although more complex, allows for the preparation of substituted triazole aldehydes that can be transformed into carboxylic acids through subsequent reactions.

Industrial Production Considerations

Industrial synthesis employs continuous flow reactors to optimize reaction conditions, improve yields, and ensure safety. Automated systems facilitate precise control of temperature, reagent addition, and reaction time. Purification typically involves recrystallization and chromatographic methods to achieve high purity.

Data Tables and Reaction Conditions

Step Reagents/Conditions Description Yield (%) Notes
1 3-chlorobenzyl azide + methyl propiolate CuSO4/sodium ascorbate catalyst, DMF, 60 °C 75–85 CuAAC cyclization
2 Hydrolysis of methyl ester NaOH (aq), room temp or reflux 90–95 Conversion to carboxylic acid
3 Purification Recrystallization or chromatography >98 High purity product

Table 1: Typical synthetic procedure and yields for this compound

Oxidation Method Oxidant Solvent Temperature Yield (%) Remarks
Manganese dioxide MnO2 or MnO Dilute H2SO4 Room temp 60–70 For oxidation of 2-phenylglycosotriazoles
Extraction Organic solvents Ether, toluene Room temp - Isolation of aldehyde intermediate

Table 2: Oxidation-based preparation of substituted triazole aldehydes

Research Findings and Analysis

  • The CuAAC reaction is the most widely used method due to its high regioselectivity, mild conditions, and compatibility with various functional groups. It provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles such as this compound.
  • The oxidation approach to aldehyde intermediates, while more complex, offers access to diverse substitution patterns on the triazole ring and can be useful for synthesizing related derivatives.
  • Industrial synthesis benefits from continuous flow techniques, which improve reproducibility, safety, and scalability.
  • Purification methods such as recrystallization from suitable solvents and chromatographic separation ensure the isolation of the target compound with purity exceeding 98%, critical for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Studies have indicated that triazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting their growth .
  • Anticancer Properties
    • Research has demonstrated that triazole compounds can interfere with cancer cell proliferation. The specific compound has been tested for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects
    • There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Agricultural Applications

  • Fungicide Development
    • The compound has been explored as a potential fungicide due to its ability to inhibit fungal pathogens in crops. Its efficacy against specific fungi has been documented, highlighting its role in agricultural pest management .
  • Plant Growth Regulation
    • Research indicates that triazole derivatives can act as plant growth regulators, affecting physiological processes such as seed germination and root development. This application is particularly relevant in enhancing crop yields and resilience .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, the antimicrobial activity of various triazole derivatives was assessed. The results showed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential for development into a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of triazole compounds revealed that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The findings suggest that this compound could be a lead candidate for further drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

2-(4-Chlorophenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Difference : The chlorine atom is at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
  • Physicochemical Properties :
    • Boiling Point: 453.0 ± 51.0 °C; Density: 1.5 ± 0.1 g/cm³ .
    • Acidity: pKa = 7.65–8.08, indicating weak acidity suitable for minimizing toxicity in biological systems .
2-(2,4-Dichlorophenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Difference : Contains two chlorine atoms (2,4-dichlorophenyl), enhancing electron-withdrawing effects.

Analogues with Additional Functional Groups

2-(4-Chlorophenyl)-5-(Pyrrolidin-1-yl)-2H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Addition : A pyrrolidine group at position 5 increases lipophilicity, enhancing cell membrane permeability .
  • Spectroscopic Analysis : IR and Raman studies confirm planar molecular geometry, with vibrational bands assigned using DFT calculations .
  • Therapeutic Relevance : Demonstrated anticancer activity in molecular docking studies, with interactions involving the triazole ring and MMP-2 receptor .
2-(3-Chlorophenyl)-1,3-Thiazole-4-Carboxylic Acid
  • Core Heterocycle Replacement : Triazole replaced with thiazole, altering electronic properties.
  • Molecular Weight : 239.67 g/mol (vs. 223.62 for the triazole analogue) .
  • Biological Implications : Thiazole’s sulfur atom may influence redox activity or metal-binding capacity, though specific data are unavailable.

Physicochemical and Spectroscopic Data

Property 2-(3-Chlorophenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid 2-(4-Chlorophenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid
Molecular Weight (g/mol) 223.62 223.62
Boiling Point (°C) Not reported 453.0 ± 51.0
Density (g/cm³) Not reported 1.5 ± 0.1
pKa ~8 (estimated) 7.65–8.08
Key Biological Activity ADAMTS7 inhibition MMP-2 inhibition

Biological Activity

2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 90839-69-3) is a compound belonging to the triazole family, known for its diverse biological activities. The triazole ring structure has been associated with various pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is C9H6ClN3O2C_9H_6ClN_3O_2, with a molecular weight of 223.62 g/mol. Below is a summary of its key properties:

PropertyValue
Chemical FormulaC₉H₆ClN₃O₂
Molecular Weight223.62 g/mol
IUPAC Name2-(3-chlorophenyl)triazole-4-carboxylic acid
PubChem CID28775001
AppearancePowder

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various fungi and bacteria. The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that it can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes may enhance cholinergic transmission and improve cognitive functions.

Case Studies

  • Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds, including this compound, exhibited potent antiproliferative activity against A549 lung cancer cells with IC50 values in the low micromolar range .
  • Antimicrobial Effects :
    Another investigation highlighted the antimicrobial efficacy of triazole derivatives against a range of pathogenic fungi and bacteria. The study indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The nitrogen atoms in the triazole ring facilitate interactions with active sites on enzymes.
  • Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group may enhance membrane penetration, leading to cellular disruption.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction parameters be optimized?

  • Answer : A common approach involves cycloaddition reactions , such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by functional group modifications. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to ensure regioselectivity . Optimization may include adjusting catalysts (e.g., Cu(I) salts), solvent systems (DMF, toluene), and temperature. Post-synthetic carboxylation at the 4-position of the triazole ring can be achieved via hydrolysis of nitriles or direct carboxyl group introduction .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Answer :

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms substituent positions on the triazole and chlorophenyl groups.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC with UV/Vis detection assesses purity, particularly for detecting regioisomeric impurities (e.g., 1- vs. 2-substituted triazoles) .
  • X-ray crystallography resolves absolute configuration if single crystals are obtainable .

Q. What are the solubility characteristics of this compound, and how do they influence experimental workflows?

  • Answer : The compound is typically sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts of the carboxylic acid). For biological assays, dimethyl sulfoxide (DMSO) is a common carrier solvent, but residual solvent effects must be controlled .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this triazole-carboxylic acid derivative?

  • Answer :

  • Core modifications : Compare activity of 2-(3-chlorophenyl) vs. 1-substituted triazole analogs to assess positional effects .
  • Functional group variations : Replace the carboxylic acid with esters, amides, or bioisosteres (e.g., tetrazoles) to study pharmacokinetic impacts.
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based models to correlate structural changes with activity. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. What computational methods are suitable for predicting the reactivity or target interactions of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Study solvation effects or membrane permeability.
  • Pharmacophore modeling : Identify key interaction motifs (e.g., triazole ring π-stacking, carboxylate hydrogen bonding) for virtual screening .

Q. How should conflicting physicochemical data (e.g., melting points, spectral assignments) be resolved?

  • Answer :

  • Reproduce experiments : Validate reported conditions (e.g., DSC for melting point determination).
  • Cross-validate techniques : Use complementary methods (e.g., IR spectroscopy with DFT-calculated vibrational modes) to confirm spectral peaks .
  • Collaborative verification : Share samples with independent labs to rule out batch-specific impurities .

Methodological Notes

  • Synthesis Challenges : Regioselectivity in triazole formation is critical. Use regiochemical controls (e.g., steric directing groups) or orthogonal protecting groups for the carboxylic acid .
  • Data Contradictions : Discrepancies in melting points may arise from polymorphic forms. Thermoanalytical methods (TGA/DSC) can identify phase transitions .
  • Biological Testing : Address solubility limitations by derivatizing the carboxylic acid into prodrugs (e.g., methyl esters) for in vivo studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

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